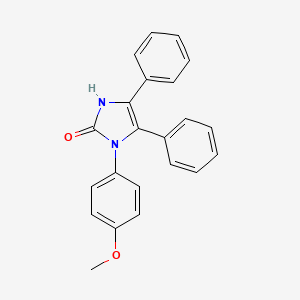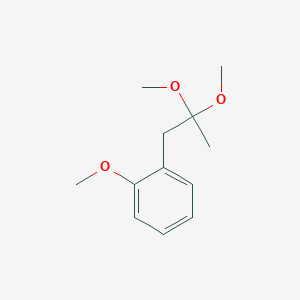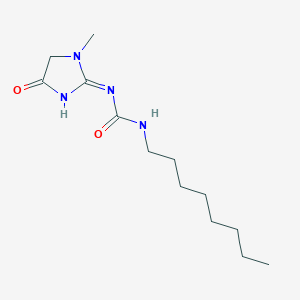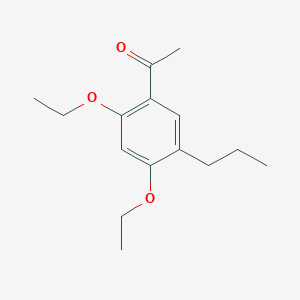
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a ketone group attached to an aromatic ring substituted with ethoxy and propyl groups
準備方法
The synthesis of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diethoxybenzaldehyde and propylmagnesium bromide.
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, reacts with 2,4-diethoxybenzaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
科学的研究の応用
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.
類似化合物との比較
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one: This compound has hydroxyl groups instead of ethoxy groups, leading to different chemical reactivity and biological properties.
1-(2,4-Dimethoxy-5-propylphenyl)ethan-1-one: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and interaction with other molecules.
The unique combination of ethoxy and propyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
特性
CAS番号 |
90547-04-9 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
1-(2,4-diethoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C15H22O3/c1-5-8-12-9-13(11(4)16)15(18-7-3)10-14(12)17-6-2/h9-10H,5-8H2,1-4H3 |
InChIキー |
OBYSBCCKOVLDGY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1OCC)OCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


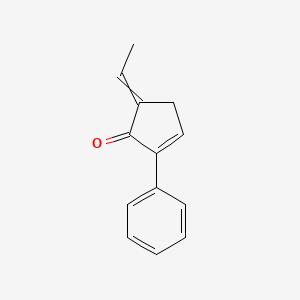
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
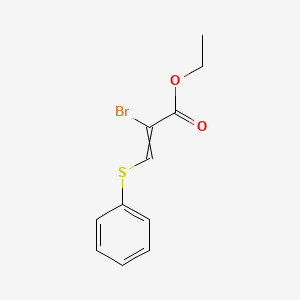
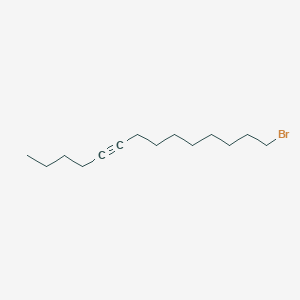
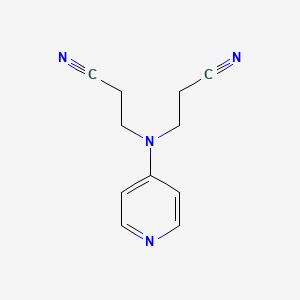
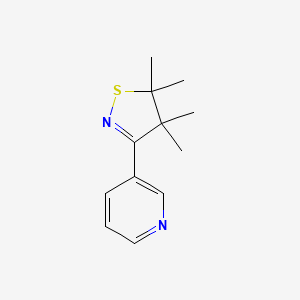
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
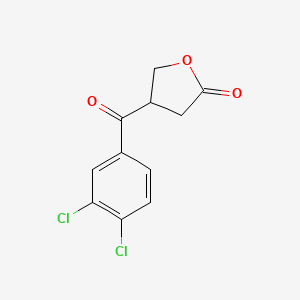
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

